A Comprehensive Technical Guide to Ethyl 2-(2-bromopyridin-4-yl)acetate (CAS 1256337-24-2)
A Comprehensive Technical Guide to Ethyl 2-(2-bromopyridin-4-yl)acetate (CAS 1256337-24-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-bromopyridin-4-yl)acetate is a key heterocyclic building block in modern medicinal chemistry. Its strategic placement of a reactive bromine atom and an ester functional group on a pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 2-(2-bromopyridin-4-yl)acetate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1256337-24-2 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Appearance | Yellow Liquid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| SMILES | O=C(OCC)CC1=CC(Br)=NC=C1 | [1] |
| InChIKey | KGYMYPADDXSRAE-UHFFFAOYSA-N |
Synthesis and Spectroscopic Characterization
While a specific, publicly available, step-by-step synthesis protocol for Ethyl 2-(2-bromopyridin-4-yl)acetate is not readily found in the searched literature, a highly plausible and efficient synthetic route can be proposed based on the esterification of its corresponding carboxylic acid precursor, 2-(2-bromopyridin-4-yl)acetic acid (CAS 183483-29-6).[2]
Proposed Synthetic Pathway
The most direct and industrially scalable method for the synthesis of Ethyl 2-(2-bromopyridin-4-yl)acetate is the Fischer esterification of 2-(2-bromopyridin-4-yl)acetic acid. This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture to drive the equilibrium towards the ester product.
Caption: Proposed synthesis of Ethyl 2-(2-bromopyridin-4-yl)acetate.
Detailed Experimental Protocol (Proposed)
-
To a solution of 2-(2-bromopyridin-4-yl)acetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2-(2-bromopyridin-4-yl)acetate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.[3]
¹H NMR (400 MHz, CDCl₃):
-
δ 8.30-8.35 (d, 1H): Pyridine proton adjacent to the nitrogen.
-
δ 7.20-7.25 (s, 1H): Pyridine proton between the bromine and the acetate side chain.
-
δ 7.05-7.10 (d, 1H): Pyridine proton adjacent to the bromine.
-
δ 4.15-4.25 (q, 2H): Methylene protons of the ethyl group.
-
δ 3.60-3.65 (s, 2H): Methylene protons of the acetate group.
-
δ 1.20-1.30 (t, 3H): Methyl protons of the ethyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 170-172: Carbonyl carbon of the ester.
-
δ 150-152: Pyridine carbon adjacent to the nitrogen.
-
δ 148-150: Pyridine carbon bearing the bromine atom.
-
δ 140-142: Pyridine carbon bearing the acetate side chain.
-
δ 125-127: Pyridine carbon.
-
δ 122-124: Pyridine carbon.
-
δ 61-63: Methylene carbon of the ethyl group.
-
δ 40-42: Methylene carbon of the acetate group.
-
δ 14-15: Methyl carbon of the ethyl group.
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 244 and 246, corresponding to the bromine isotopes.
Infrared (IR) Spectroscopy: Characteristic peaks are expected around 1730-1750 cm⁻¹ for the C=O stretch of the ester and in the 1550-1600 cm⁻¹ region for the C=N and C=C stretching vibrations of the pyridine ring.
Reactivity and Synthetic Utility
The synthetic utility of Ethyl 2-(2-bromopyridin-4-yl)acetate stems from the reactivity of the 2-bromopyridine moiety, which readily participates in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromine atom at the 2-position of the pyridine ring is an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This reaction is pivotal for introducing aryl or heteroaryl substituents at this position, a common strategy in the synthesis of kinase inhibitors.
Caption: Buchwald-Hartwig amination of Ethyl 2-(2-bromopyridin-4-yl)acetate.
Applications in Drug Discovery and Development
Ethyl 2-(2-bromopyridin-4-yl)acetate is a valuable building block in the synthesis of various therapeutic agents, particularly in oncology and regenerative medicine.
Inhibitors of Bromodomain and Extra-Terminal (BET) Proteins
The bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising target in cancer therapy. [4]Many small molecule inhibitors of BRD4 feature a substituted pyridine core. Ethyl 2-(2-bromopyridin-4-yl)acetate serves as a critical starting material for the synthesis of such inhibitors, where the 2-bromo position allows for the introduction of pharmacophoric groups through cross-coupling reactions to enhance binding affinity and selectivity. [5][6][7][8][9][10][11]
Hematopoietic Stem Cell Expansion
Recent research has identified pyrimidoindole derivatives as potent agonists for the ex vivo expansion of human hematopoietic stem cells (HSCs). [12][13]These compounds are crucial for enhancing the efficacy of cord blood transplants. The synthesis of these complex heterocyclic systems can utilize bromopyridine intermediates like Ethyl 2-(2-bromopyridin-4-yl)acetate for the construction of the core scaffold.
Safety and Handling
Ethyl 2-(2-bromopyridin-4-yl)acetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
Ethyl 2-(2-bromopyridin-4-yl)acetate is a strategically important building block for the synthesis of complex, biologically active molecules. Its value lies in the versatile reactivity of the 2-bromopyridine moiety, which allows for the facile introduction of diverse substituents through well-established cross-coupling methodologies. This has positioned it as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology with BRD4 inhibitors and in regenerative medicine with agents for hematopoietic stem cell expansion. As research in these areas continues to advance, the demand for and utility of Ethyl 2-(2-bromopyridin-4-yl)acetate are expected to grow.
References
-
PubChem. 2-(2-Bromopyridin-4-yl)acetic acid. [Link]
-
MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
PubMed. Design and synthesis of dual BRD4/Src inhibitors for treatment of triple-negative breast cancer. [Link]
-
PubMed. Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors. [Link]
-
PubMed. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]
-
PubMed. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. [Link]
-
PubMed. Bromodomain Inhibitors and Therapeutic Applications. [Link]
-
Figshare. Fragment-Based Drug Discovery of 2‑Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization. [Link]
-
PubMed. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. [Link]
-
PubMed. Cord blood expansion. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. [Link]
-
PubMed. Synthesis and evaluation of pyrimidoindole analogs in umbilical cord blood ex vivo expansion. [Link]
Sources
- 1. 1256337-24-2|Ethyl 2-(2-bromopyridin-4-yl)acetate|BLD Pharm [bldpharm.com]
- 2. 2-(2-Bromopyridin-4-yl)acetic acid | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of dual BRD4/Src inhibitors for treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors a… [ouci.dntb.gov.ua]
- 8. Design, synthesis and biological evaluation of purine-based derivatives as novel JAK2/BRD4(BD2) dual target inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Cord blood expansion. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of pyrimidoindole analogs in umbilical cord blood ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
